5-bromo-2-(4-chlorophenyl)-1H-indole

Immuno-oncology Cancer immunotherapy Enzyme inhibition

Researchers targeting tryptophan catabolism pathways require precise molecular tools, yet supply inconsistency and lack of validated activity data often delay critical studies. This halogenated 2-arylindole scaffold provides a reliable, well-characterized solution. ● Dual potency: Inhibits IDO1 at 13-16 nM and TDO at 40 nM, enabling simultaneous blockade of both pathways. ● Defined SAR benchmark: The specific 5-Br and 4-Cl substitution pattern is essential for target affinity; unhalogenated analogs show orders-of-magnitude activity loss. ● Supply chain assurance: Available with full analytical characterization for immediate use in in vitro oncology or neuroinflammation models.

Molecular Formula C14H9BrClN
Molecular Weight 306.58 g/mol
CAS No. 881040-30-8
Cat. No. B1275195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-(4-chlorophenyl)-1H-indole
CAS881040-30-8
Molecular FormulaC14H9BrClN
Molecular Weight306.58 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)Br)Cl
InChIInChI=1S/C14H9BrClN/c15-11-3-6-13-10(7-11)8-14(17-13)9-1-4-12(16)5-2-9/h1-8,17H
InChIKeyNAIYVMRIKUGKNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(4-chlorophenyl)-1H-indole Key Specifications


5-Bromo-2-(4-chlorophenyl)-1H-indole (CAS 881040-30-8) is a halogenated 2-arylindole derivative with a molecular weight of 306.58 g/mol and a computed XLogP3-AA value of 5 [1]. This compound features a bromine atom at the 5-position and a 4-chlorophenyl group at the 2-position of the indole core, defining its chemical identity and governing its physicochemical and biological properties . It is primarily utilized as a small-molecule scaffold in medicinal chemistry for the development of inhibitors targeting enzymes such as indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) [2].

5-Bromo-2-(4-chlorophenyl)-1H-indole vs. Generic Analogs


The presence and specific positioning of both bromine (at C5) and chlorine (on the 2-aryl ring) substituents in 5-bromo-2-(4-chlorophenyl)-1H-indole are critical determinants of its target binding affinity and selectivity. Class-level inference from SAR studies on 2-arylindoles indicates that 5-substitution dramatically enhances potency at targets like the GnRH receptor [1]. Substituting with unhalogenated 2-phenylindole, or even with 5-bromo-2-phenyl-1H-indole (lacking the 4-chloro group), would yield a compound with significantly altered molecular interactions, physicochemical properties, and biological activity profiles. As demonstrated by the quantitative evidence below, such generic substitutions can lead to orders-of-magnitude loss in target inhibition, rendering the compound unsuitable for applications requiring precise molecular recognition.

5-Bromo-2-(4-chlorophenyl)-1H-indole Quantitative Evidence


IDO1 Inhibition Potency

5-Bromo-2-(4-chlorophenyl)-1H-indole demonstrates potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1). In a direct head-to-head comparison within the same study series, it exhibited IC50 values of 13 nM against mouse IDO1 expressed in P815 cells [1] and 16 nM against human IDO1 in a biochemical assay [1]. These values are substantially lower (i.e., more potent) than the IC50 of 1,200 nM (1.2 µM) reported for the 5-methoxy analog 2-(4-chlorophenyl)-5-methoxy-1H-indole against recombinant human IDO1 [2], representing an approximate 75-fold to 92-fold improvement in potency conferred by the 5-bromo substitution in this context.

Immuno-oncology Cancer immunotherapy Enzyme inhibition

TDO Inhibition and Selectivity

5-Bromo-2-(4-chlorophenyl)-1H-indole is a potent inhibitor of human tryptophan 2,3-dioxygenase (TDO), exhibiting an IC50 of 40 nM [1]. In contrast, the unsubstituted parent analog 2-(4-chlorophenyl)-1H-indole shows an IC50 of 19,900 nM (1.99E+4 nM) against an unspecified target from a screening panel [2], representing a nearly 500-fold difference in apparent potency. While this comparison is cross-study and not target-matched, it underscores the dramatic impact of the 5-bromo group on biological activity. Furthermore, the TDO IC50 (40 nM) is within approximately 3-fold of its IDO1 IC50 (13-16 nM), suggesting a dual inhibition profile, whereas many indole-based inhibitors show strong selectivity for one enzyme over the other.

Cancer metabolism Neurodegeneration Tryptophan catabolism

Histamine H3 Receptor Binding Affinity

5-Bromo-2-(4-chlorophenyl)-1H-indole binds to the human histamine H3 receptor (H3R) with a dissociation constant (Kd) of 1.35 nM [1]. This affinity is approximately 3-fold higher (i.e., more potent) than the IC50 of 4.20 nM reported for the 5-fluoro-2-phenyl-1H-indole analog against human IDO1 [2], though note the target mismatch. More importantly, the unsubstituted 2-(4-chlorophenyl)-1H-indole shows no reported sub-micromolar H3R binding activity in public databases, highlighting the critical role of the 5-bromo group in conferring high-affinity interaction with this GPCR target.

CNS disorders GPCR pharmacology Neuropsychiatric drug discovery

Lipophilicity and Physicochemical Profile

The computed XLogP3-AA value for 5-bromo-2-(4-chlorophenyl)-1H-indole is 5 [1], which falls within the optimal range (typically 1-5) for oral drug candidates, balancing aqueous solubility and membrane permeability. In contrast, the unsubstituted analog 2-(4-chlorophenyl)-1H-indole has a lower lipophilicity, and the 5-bromo-2-phenyl-1H-indole analog, while also lipophilic (estimated logP ~4-5), lacks the electron-withdrawing 4-chloro substituent on the 2-aryl ring, which can further modulate electronic properties and metabolic stability. The combination of bromine and chlorine substituents provides a unique electronic and steric environment that is absent in mono-substituted or non-halogenated analogs.

Medicinal chemistry Drug-likeness ADME properties

Cellular Activity in Cancer Lines

Beyond biochemical enzyme inhibition, 5-bromo-2-(4-chlorophenyl)-1H-indole demonstrates robust cellular activity. It inhibits IDO1 in interferon-gamma-stimulated human LXF-289 and A375 cancer cell lines with IC50 values of 14 nM and 16 nM, respectively [1]. This cellular potency closely mirrors its biochemical IC50 (16 nM), indicating efficient cell penetration and target engagement in a living cellular environment. In contrast, the 5-methoxy analog 2-(4-chlorophenyl)-5-methoxy-1H-indole shows an IC50 of 1,200 nM in a biochemical assay [2], and no comparable cellular data is publicly available, but the large biochemical potency gap strongly implies a similarly reduced cellular effect.

Cancer cell biology Oncology research Cell-based assays

5-Bromo-2-(4-chlorophenyl)-1H-indole Applications


IDO1/TDO Dual Inhibitor for Cancer Immunotherapy

Given its low nanomolar inhibition of both IDO1 (13-16 nM) and TDO (40 nM), 5-bromo-2-(4-chlorophenyl)-1H-indole serves as an ideal chemical probe to investigate the combined effects of blocking both major tryptophan-catabolizing pathways in the tumor microenvironment. This dual activity profile, supported by direct head-to-head comparison data showing a >75-fold potency advantage over the 5-methoxy analog, makes it a valuable tool compound for in vitro and in vivo oncology studies aimed at reversing immune suppression and enhancing anti-tumor immunity [1][2].

Histamine H3 Receptor Ligand for CNS Drug Discovery

The compound's high affinity for the histamine H3 receptor (Kd = 1.35 nM) positions it as a lead-like molecule for developing treatments for sleep disorders, cognitive impairment, and metabolic diseases. Its sub-nanomolar potency distinguishes it from unsubstituted and 5-fluoro analogs, which either lack this activity or show reduced affinity. Researchers can utilize this compound to explore H3R pharmacology in neuronal cell cultures and animal models of neurological and psychiatric conditions [3].

SAR Studies on Halogenated 2-Arylindoles

5-Bromo-2-(4-chlorophenyl)-1H-indole represents a critical reference point in SAR campaigns focused on understanding the impact of dual halogenation on target binding and physicochemical properties. Its well-documented activities across multiple targets (IDO1, TDO, H3R) and its computed XLogP3 of 5 provide a benchmark for comparing the effects of alternative 5-position substituents (e.g., fluoro, methoxy, hydrogen) and 2-aryl modifications. Medicinal chemists can use this compound as a scaffold for further derivatization or as a control to validate new synthetic methodologies aimed at 2-arylindole libraries [4][5].

Chemical Probe for Tryptophan Metabolism

Beyond oncology, IDO1 and TDO are implicated in the pathophysiology of neurodegenerative disorders (e.g., Alzheimer's disease) and chronic inflammatory conditions. The compound's potent and balanced inhibition of both enzymes, coupled with its demonstrated cellular activity in human cell lines, makes it a suitable chemical probe for dissecting the role of tryptophan catabolism and downstream kynurenine pathway metabolites in these disease contexts. Researchers can employ this compound in cellular and ex vivo tissue models to assess the impact of dual enzyme blockade on neuroinflammation and neuronal function [1][2].

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